molecular formula C13H15N3O2S B3013581 N-(cyanomethyl)-N-cyclopropyl-2-[(thiophen-2-yl)formamido]propanamide CAS No. 1252042-66-2

N-(cyanomethyl)-N-cyclopropyl-2-[(thiophen-2-yl)formamido]propanamide

Cat. No.: B3013581
CAS No.: 1252042-66-2
M. Wt: 277.34
InChI Key: VOQFVOPOPXWIAD-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopropyl-2-[(thiophen-2-yl)formamido]propanamide is a complex organic compound that features a thiophene ring, a cyclopropyl group, and a cyanomethyl group. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-cyclopropyl-2-[(thiophen-2-yl)formamido]propanamide can be achieved through a multi-step process involving the cyanoacetylation of amines. This method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . The reaction typically requires stirring without solvent at elevated temperatures, followed by overnight stirring at room temperature .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the cyanoacetylation process to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-cyclopropyl-2-[(thiophen-2-yl)formamido]propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted amides or esters.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-2-[(thiophen-2-yl)formamido]propanamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The cyano group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(cyanomethyl)-N-cyclopropyl-2-[(thiophen-2-yl)formamido]propanamide is unique due to its combination of a cyclopropyl group and a thiophene ring, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

N-[1-[cyanomethyl(cyclopropyl)amino]-1-oxopropan-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-9(15-12(17)11-3-2-8-19-11)13(18)16(7-6-14)10-4-5-10/h2-3,8-10H,4-5,7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQFVOPOPXWIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC#N)C1CC1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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